molecular formula C12H11N3O3 B2413328 5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione CAS No. 439112-22-8

5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

Cat. No.: B2413328
CAS No.: 439112-22-8
M. Wt: 245.238
InChI Key: LOWWLDYHIGNSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a complex organic compound that features a furan ring, a triazole ring, and a cyclohexanedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing furan and triazole functionalities under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazole ring could produce dihydrotriazoles.

Scientific Research Applications

5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione involves its interaction with specific molecular targets. The furan and triazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione: Unique due to its combination of furan, triazole, and cyclohexanedione moieties.

    4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione: Lacks the furan ring, which may affect its reactivity and applications.

    5-(2-furyl)-1,3-cyclohexanedione: Lacks the triazole ring, potentially altering its biological activity.

Uniqueness

The presence of both furan and triazole rings in this compound makes it unique compared to similar compounds

Properties

IUPAC Name

5-(furan-2-yl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c16-8-4-9(11-2-1-3-18-11)12(10(17)5-8)15-7-13-6-14-15/h1-3,6-7,9,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWWLDYHIGNSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.